![molecular formula C11H14O B14455669 Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- CAS No. 72059-92-8](/img/structure/B14455669.png)
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-3,7-dien-2-one, 8-methyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction can be performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
While specific industrial production methods for spiro[4.5]deca-3,7-dien-2-one, 8-methyl- are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Pd-catalyzed decarboxylative strategy mentioned above could be adapted for industrial production with appropriate scaling and process optimization.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: Substitution reactions, particularly involving the spiro junction, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which spiro[4.5]deca-3,7-dien-2-one, 8-methyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]deca-6,9-dien-8-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: A related compound with an oxygen atom in the spiro junction, leading to different chemical properties.
Uniqueness
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8-position
Properties
CAS No. |
72059-92-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
8-methylspiro[4.5]deca-3,8-dien-2-one |
InChI |
InChI=1S/C11H14O/c1-9-2-5-11(6-3-9)7-4-10(12)8-11/h2,4,7H,3,5-6,8H2,1H3 |
InChI Key |
REIIZKBYZPVOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1)CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


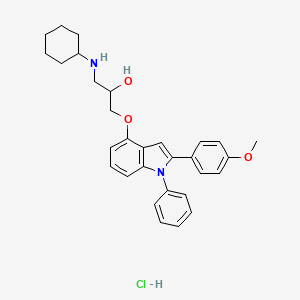
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
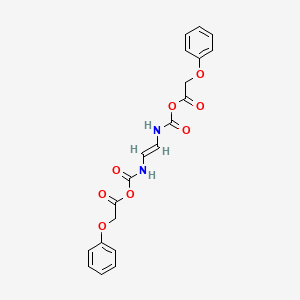
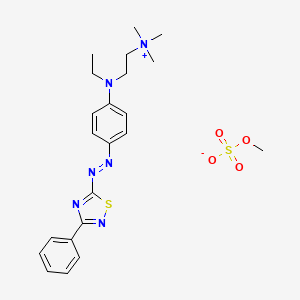
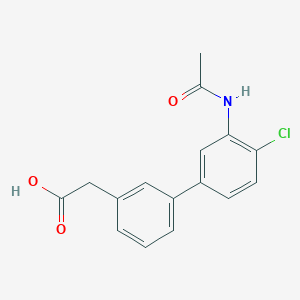
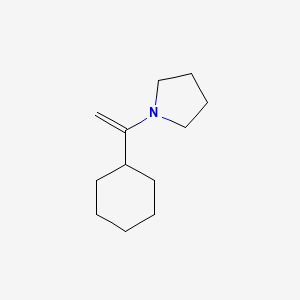

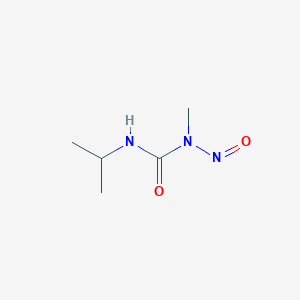
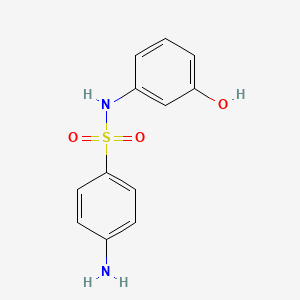

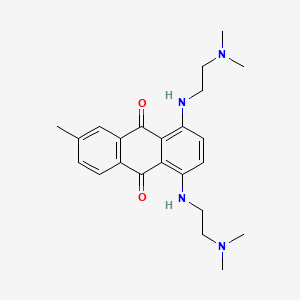
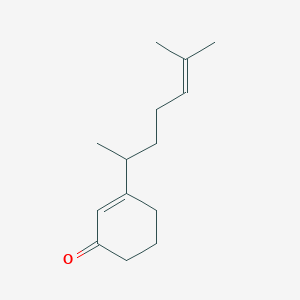
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
